(1R,2S)-2-amino-1-ethenylcyclohexan-1-ol
Description
(1R,2S)-2-Amino-1-ethenylcyclohexan-1-ol is a chiral cyclohexanol derivative featuring an amino group at the 2-position and an ethenyl (vinyl) group at the 1-position.
Properties
CAS No. |
123719-56-2 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)6-4-3-5-7(8)9/h2,7,10H,1,3-6,9H2/t7-,8-/m0/s1 |
InChI Key |
LZKOLMJUTKEOTE-YUMQZZPRSA-N |
SMILES |
C=CC1(CCCCC1N)O |
Isomeric SMILES |
C=C[C@@]1(CCCC[C@@H]1N)O |
Canonical SMILES |
C=CC1(CCCCC1N)O |
Synonyms |
Cyclohexanol,2-amino-1-ethenyl-,trans-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of (1R,2S)-2-amino-1-ethenylcyclohexan-1-ol and related compounds:
Key Differences and Implications
Stereochemistry and Reactivity
- The (1R,2S) configuration of the target compound distinguishes it from analogs like (1S,2R)-2-aminocyclohexanol and (1S,2S)-2-(dimethylamino)cyclohexan-1-ol . Stereochemistry critically influences enantioselectivity in catalytic applications. For example, the (1S,2S)-dimethylamino derivative achieves >90% enantiomeric excess in desymmetrization reactions, suggesting the target compound’s stereochemistry may similarly impact reactivity .
Physicochemical Properties
- Polarity: The carboxylic acid derivative (CAS 197247-91-9) is highly polar (PSA: ~80 Ų), while the target compound’s hydroxyl and amino groups (PSA: ~50 Ų estimated) likely confer moderate polarity. Ethyl esters (CAS 192047-04-4) exhibit lower polarity, favoring organic-phase reactions .
- Lipophilicity: The benzyl-methylamino analog (logP 1.96 ) is more lipophilic than the target compound (estimated logP ~0.5), impacting membrane permeability in biological systems.
Research and Industrial Relevance
- Catalysis: (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol’s success in asymmetric catalysis suggests the target compound could be optimized for similar applications, leveraging its ethenyl group for unique transition-state interactions.
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